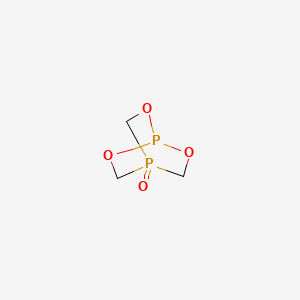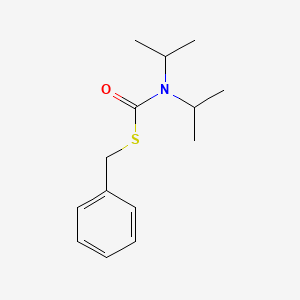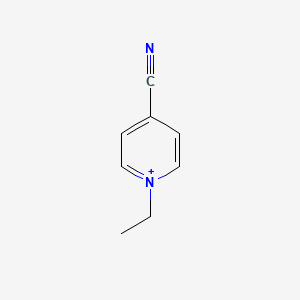
Pyridinium, 4-cyano-1-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4-cyano-1-ethyl- is a derivative of pyridinium salts, which are well-known for their structural diversity and significant roles in various natural products and pharmaceuticals. This compound features a pyridinium ring with a cyano group at the 4-position and an ethyl group at the 1-position. Pyridinium salts, including Pyridinium, 4-cyano-1-ethyl-, are recognized for their applications in organic synthesis, medicinal chemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 4-cyano-1-ethyl- typically involves the alkylation of pyridine with ethyl halides followed by the introduction of a cyano group at the 4-position. One common method includes the reaction of pyridine with ethyl bromide in the presence of a base to form 1-ethylpyridinium bromide. This intermediate is then treated with a cyanating agent such as sodium cyanide to introduce the cyano group at the 4-position .
Industrial Production Methods: Industrial production of Pyridinium, 4-cyano-1-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pyridinium, 4-cyano-1-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyano group or the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are employed.
Major Products:
Oxidation: Pyridinium N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Pyridinium, 4-cyano-1-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of ionic liquids, catalysts, and materials for electronic applications
Mecanismo De Acción
The mechanism of action of Pyridinium, 4-cyano-1-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyridinium ring play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming stable complexes or by acting as a competitive inhibitor .
Comparación Con Compuestos Similares
- Pyridinium, 4-cyano-1-methyl-
- Pyridinium, 4-cyano-1-propyl-
- Pyridinium, 4-cyano-1-butyl-
Comparison: Pyridinium, 4-cyano-1-ethyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis and a potent bioactive compound .
Propiedades
Número CAS |
45821-46-3 |
|---|---|
Fórmula molecular |
C8H9N2+ |
Peso molecular |
133.17 g/mol |
Nombre IUPAC |
1-ethylpyridin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C8H9N2/c1-2-10-5-3-8(7-9)4-6-10/h3-6H,2H2,1H3/q+1 |
Clave InChI |
PQYVXRUPWMDYRR-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
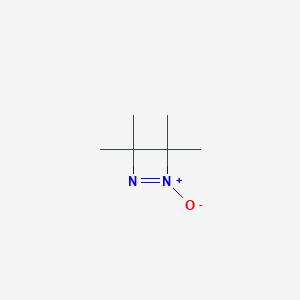
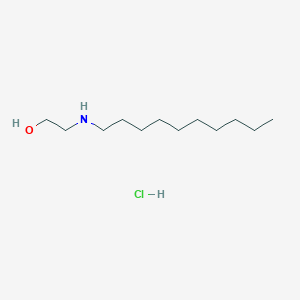
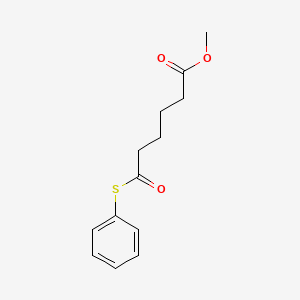
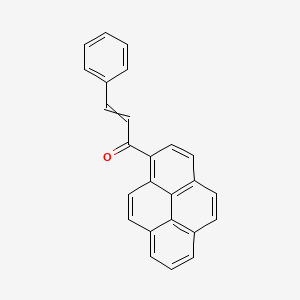
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
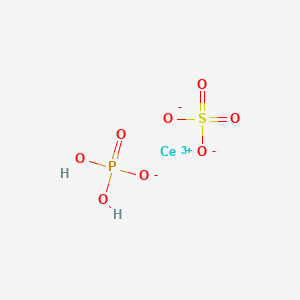
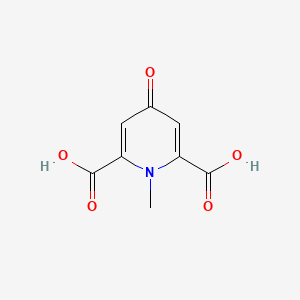
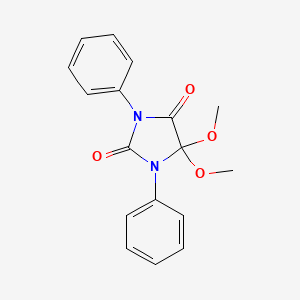
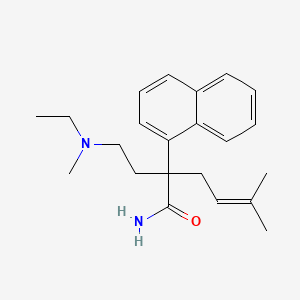
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
